Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
The synthesis of Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate typically involves the reaction of 6-isopropylbenzo[d]thiazole-2-amine with methyl 4-isocyanatobenzoate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent that inhibits the synthesis of nucleotides.
Abafungin: An antifungal agent used in the treatment of fungal infections.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of thiazole derivatives in various applications.
Properties
IUPAC Name |
methyl 4-[(6-propan-2-yl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11(2)14-8-9-15-16(10-14)25-19(20-15)21-17(22)12-4-6-13(7-5-12)18(23)24-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIHSXOURHJEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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